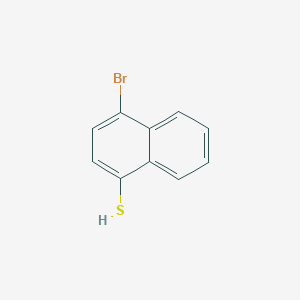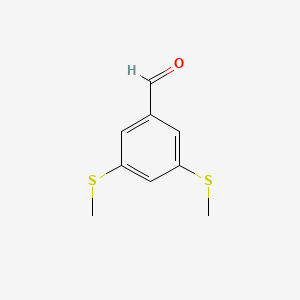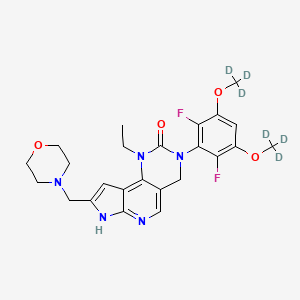
Pemigatinib-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pemigatinib-D6 is a deuterated form of Pemigatinib, a small molecule kinase inhibitor. Pemigatinib is primarily used for the treatment of cholangiocarcinoma, a type of bile duct cancer. It functions by inhibiting fibroblast growth factor receptors (FGFR) 1, 2, and 3, which play a crucial role in tumor cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pemigatinib-D6 involves the incorporation of deuterium atoms into the Pemigatinib molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, ensuring the consistent incorporation of deuterium atoms. This process would require specialized equipment and conditions to maintain the integrity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Pemigatinib-D6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pemigatinib-D6 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Investigated for its effects on cellular pathways and mechanisms involving FGFRs.
Medicine: Explored for its potential therapeutic benefits in treating various cancers, particularly those involving FGFR gene fusions or rearrangements.
Industry: Utilized in the development of novel drug formulations and delivery systems .
Mechanism of Action
Pemigatinib-D6 exerts its effects by inhibiting the activity of FGFR1, FGFR2, and FGFR3. These receptors are involved in signaling pathways that regulate cell proliferation, survival, and differentiation. By blocking these receptors, this compound disrupts these pathways, leading to reduced tumor growth and increased cancer cell death .
Comparison with Similar Compounds
Similar Compounds
Erdafitinib: Another FGFR inhibitor used for treating bladder cancer.
Infigratinib: An FGFR inhibitor used for treating cholangiocarcinoma.
Futibatinib: A selective FGFR inhibitor under investigation for various cancers
Uniqueness
Pemigatinib-D6 is unique due to its deuterated nature, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to non-deuterated compounds .
Properties
Molecular Formula |
C24H27F2N5O4 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
11-[2,6-difluoro-3,5-bis(trideuteriomethoxy)phenyl]-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one |
InChI |
InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)/i2D3,3D3 |
InChI Key |
HCDMJFOHIXMBOV-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C(=C1F)N2CC3=CN=C4C(=C3N(C2=O)CC)C=C(N4)CN5CCOCC5)F)OC([2H])([2H])[2H] |
Canonical SMILES |
CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
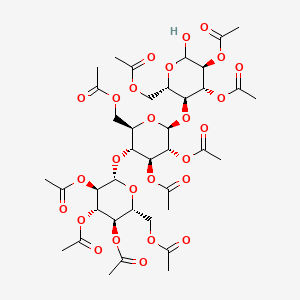
![(3S,3'S)-3,3'-((((4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(4,1-phenylene))bis(oxy))bis(tetrahydrofuran)](/img/structure/B13841872.png)
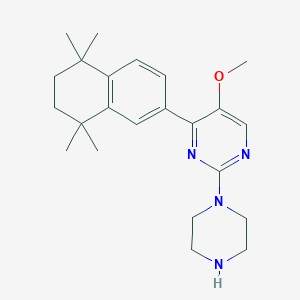
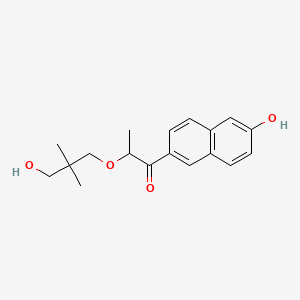
![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)
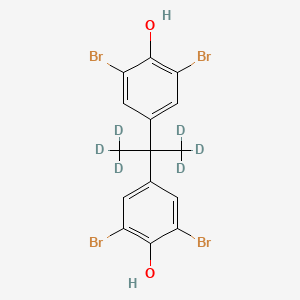
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)
